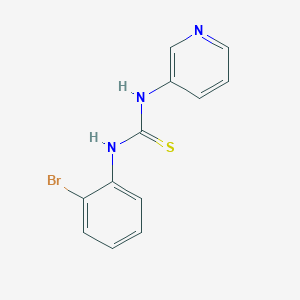![molecular formula C20H26N4O3 B5503215 5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5503215.png)
5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone" is a complex organic molecule potentially significant in the field of medicinal chemistry. Its structural components suggest relevance to receptor binding, pharmacological activity, or chemical synthesis. While direct studies on this compound are not available, insights can be garnered from research on structurally similar compounds.
Synthesis Analysis
Synthesis of complex molecules like "5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone" typically involves multi-step organic reactions. For instance, derivatives of 1-(2-methoxyphenyl)piperazine show that modifications at specific positions allow for the introduction of various functional groups, contributing to the molecule's overall properties and reactivity (Raghupathi et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to "5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone" has been elucidated using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule and is critical for understanding the compound's chemical behavior and interaction with biological targets (Kumara et al., 2017).
Chemical Reactions and Properties
These compounds often participate in reactions characteristic of their functional groups, such as amide formation, cyclocondensation, and nucleophilic substitution. The presence of a piperazine ring, for example, is a common feature in pharmaceuticals, influencing binding affinity to receptors due to its ability to adopt multiple conformations (Mokrosz et al., 1994).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are influenced by the compound's molecular structure. For instance, the crystalline form of piperazine derivatives can affect their bioavailability and stability, important factors in drug design and development (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical behavior of "5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone" can be inferred from related compounds, such as its reactivity under various conditions, stability, and interactions with other molecules. Chemical properties are pivotal in determining the compound's potential as a therapeutic agent or a synthetic intermediate (Mekky & Sanad, 2020).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds structurally related to 5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2010) investigated the antimicrobial activities of some novel triazole derivatives, showcasing the potential of such compounds in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Antibacterial and Biofilm Inhibition
Mekky and Sanad (2020) developed novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent antibacterial efficacies and significant biofilm inhibition activities. These findings suggest the potential of such compounds in the development of new antibacterial agents and treatments for bacterial biofilms, a major concern in clinical settings (Mekky & Sanad, 2020).
Material Science and Molecular Structure Analysis
In the domain of material science, Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel piperazine derivatives. This research highlights the importance of such compounds in understanding molecular interactions and designing materials with desired properties (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Imaging and Radioligand Development
Research into the development of positron emission tomography (PET) ligands has also been a significant area of application. Tobiishi et al. (2007) explored the synthesis of methoxy- and fluorine-substituted analogs for medical imaging, indicating the potential of such compounds in developing tracers for PET studies (Tobiishi, Sasada, Nojiri, Yamamoto, Mukai, Ishiwata, & Maeda, 2007).
properties
IUPAC Name |
5-butyl-1-(2-methoxyphenyl)-4-(2-methylpyrazole-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-4-5-8-15-13-24(16-9-6-7-10-18(16)27-3)19(25)14-23(15)20(26)17-11-12-21-22(17)2/h6-7,9-12,15H,4-5,8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAGMDGJDSDNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=CC=NN2C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5503133.png)

![1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5503148.png)
![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)
![5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5503170.png)
![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5503182.png)

![2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5503194.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5503202.png)


![11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5503228.png)
![5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5503236.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)